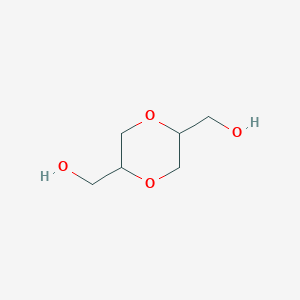

1,4-Dioxane-2,5-dimethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRYYSSZMQDPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337859 | |

| Record name | 1,4-Dioxane-2,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14236-12-5 | |

| Record name | 1,4-Dioxane-2,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and purification of 1,4-Dioxane-2,5-dimethanol

An In-Depth Technical Guide to the Synthesis and Purification of 1,4-Dioxane-2,5-dimethanol

Foreword: The Utility of a Versatile Dioxane Diol

This compound (CAS No. 14236-12-5) is a bifunctional heterocyclic compound that presents a unique combination of structural features: a stable dioxane core and two primary hydroxyl groups.[1][2] This structure imparts both hydrophilicity and a constrained conformational geometry, making it an attractive building block in polymer chemistry, materials science, and as a scaffold in medicinal chemistry. Molecules incorporating the 1,4-dioxane moiety have shown promise as kinase inhibitors, antiviral agents, and other therapeutics, where the dioxane framework can act as a bioisosteric replacement for other cycles like piperidine or morpholine to modulate pharmacokinetic properties.[3]

This guide provides a comprehensive overview of the , grounded in established chemical principles. We will move beyond simple procedural lists to explore the underlying rationale for experimental choices, ensuring that researchers can not only replicate the protocols but also adapt them to their specific needs.

Section 1: Synthesis via Acid-Catalyzed Dimerization

The most direct and logical approach to constructing the C6-dioxane framework of the target molecule is through the acid-catalyzed dimerization of a suitable C3 precursor. Glyceraldehyde (2,3-dihydroxypropanal), or its tautomer dihydroxyacetone, serves as the ideal starting material. The reaction proceeds via the formation of hemiacetals and their subsequent cyclization and dehydration to yield the stable 1,4-dioxane ring.

Mechanistic Rationale

The core of this synthesis is the acid-catalyzed reaction between two molecules of glyceraldehyde. The acid catalyst (e.g., a strong sulfonic acid resin or p-toluenesulfonic acid) protonates a carbonyl oxygen, activating it for nucleophilic attack. A hydroxyl group from a second glyceraldehyde molecule then acts as the nucleophile. A series of intramolecular cyclizations and dehydration steps follow, ultimately leading to the formation of the thermodynamically stable six-membered dioxane ring. Controlling the reaction conditions, particularly temperature and water removal, is critical to drive the equilibrium towards the desired product and minimize the formation of polymeric byproducts.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. Adherence to the specified conditions should yield a crude product suitable for subsequent purification.

Materials & Reagents:

| Reagent | M.W. | Amount | Moles | Notes |

| DL-Glyceraldehyde | 90.08 | 20.0 g | 0.222 | |

| Toluene | 92.14 | 250 mL | - | Solvent, for azeotropic water removal |

| Amberlyst® 15 | - | 2.5 g | - | Acid catalyst (pre-washed with toluene) |

Procedure:

-

Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.

-

Charging Reagents: To the flask, add DL-Glyceraldehyde (20.0 g), toluene (250 mL), and pre-washed Amberlyst® 15 resin (2.5 g).

-

Reaction Execution:

-

Heat the mixture to reflux using a heating mantle. The target temperature for the reaction mixture will be the boiling point of toluene (~110 °C).

-

Vigorously stir the suspension. Water will begin to collect in the Dean-Stark trap as it forms azeotropically with toluene.

-

Continue the reflux for 8-12 hours, or until no more water is collected in the trap. The theoretical amount of water to be removed is approximately 4.0 mL (2 moles of water per mole of product).

-

-

Reaction Quench & Catalyst Removal:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a sintered glass funnel to remove the Amberlyst® 15 catalyst beads. Wash the beads with a small amount of fresh toluene (2 x 20 mL) to recover any adsorbed product.

-

-

Solvent Removal:

-

Combine the filtrate and washes. Remove the toluene under reduced pressure using a rotary evaporator.

-

This will yield a viscous, yellowish-brown oil or a semi-solid crude product. The expected crude yield is typically in the range of 70-85%.

-

Section 2: Purification of this compound

The crude product from the synthesis will contain unreacted starting material, oligomeric byproducts, and diastereomers of the desired product (cis and trans isomers). Given the compound's solid nature at room temperature (Melting Point: ~91 °C), crystallization is the most effective method for purification.[1]

Principles of Purification

The key to successful purification is the selection of an appropriate method that exploits the differences in physical properties between the target compound and its impurities.

-

Crystallization: This is the primary and most effective technique.[4] It relies on the differential solubility of the product and impurities in a chosen solvent system at varying temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain in solution (or are insoluble in the hot solvent).[5][6]

-

Distillation: Due to the high boiling point and thermal sensitivity typical of diols, vacuum distillation is a theoretical option but carries a significant risk of decomposition.[7] It may be suitable for removing lower-boiling impurities but is generally not recommended for the final purification of this compound.

-

Chromatography: For achieving very high purity or for separating diastereomers, silica gel column chromatography can be employed.[8] However, for bulk purification, it is less practical than crystallization.

Caption: Workflow for the purification by crystallization.

Experimental Protocol: Purification by Crystallization

Solvent Selection Rationale: this compound is a polar diol. It requires a moderately polar solvent for recrystallization. Isopropanol is an excellent choice as it should dissolve the compound well at its boiling point but have significantly lower solubility at cooler temperatures. Hexane can be used as an anti-solvent to improve crystal yield if necessary.

Procedure:

-

Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling and heating gently in a water bath, until the solid is completely dissolved. Avoid using a large excess of solvent, as this will reduce the final yield.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% by weight of crude product), and gently boil for 5-10 minutes.

-

Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or other solids. This step must be performed rapidly to prevent premature crystallization.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least 1-2 hours to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold isopropanol or an isopropanol/hexane mixture to remove any residual mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.

Section 3: Characterization and Quality Control

To validate the success of the synthesis and purification, the final product should be characterized using standard analytical techniques.

| Parameter | Method | Expected Result |

| Appearance | Visual Inspection | White to off-white crystalline solid |

| Melting Point | Melting Point Apparatus | 91 °C (sharp range, e.g., 90-92 °C)[1] |

| Purity | HPLC, GC-MS | >98% |

| Identity | ¹H NMR, ¹³C NMR, FT-IR | Spectra consistent with the structure of this compound |

Section 4: Safety, Handling, and Storage

-

Safety: Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. All operations, especially heating solvents, should be performed in a well-ventilated fume hood. Toluene is flammable and has associated health risks.

-

Handling: Avoid inhalation of dust from the final product.

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry place, typically at 2°C - 8°C, to prevent moisture absorption.[1]

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Science of Synthesis. (2017). Product Class 9: 1,4-Dioxanes. Thieme. Retrieved from [Link]

-

Rochester University, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

-

University of Rochester. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetalization of glycerol with acetone to (2,2-dimethyl-1,3-dioxolan-4-yl)-methanol (solketal) and 2,2-dimethyl-1,3-dioxan-5-ol. Retrieved from [Link]

-

RSC Publishing. (n.d.). Green Chemistry. Retrieved from [Link]

-

Cinar, Z. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]

-

University of Rochester. (n.d.). How to Purify by Distillation. Retrieved from [Link]

Sources

- 1. This compound | 14236-12-5 | FD45697 [biosynth.com]

- 2. This compound | C6H12O4 | CID 545145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. science.uct.ac.za [science.uct.ac.za]

- 5. esisresearch.org [esisresearch.org]

- 6. How To [chem.rochester.edu]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Unveiling of 1,4-Dioxane-2,5-dimethanol: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1,4-Dioxane-2,5-dimethanol (CAS No: 14236-12-5), a key chemical intermediate in the synthesis of various polymers and fine chemicals. As this compound is typically supplied as a mixture of cis and trans diastereomers, this guide will focus on interpreting the spectroscopic data in the context of this isomeric complexity. Understanding the unique spectral signature of each isomer is critical for researchers, scientists, and drug development professionals in ensuring the purity, identity, and structural integrity of their materials.[1][2]

Molecular Structure and Stereoisomerism

This compound possesses a six-membered dioxane ring substituted with two hydroxymethyl groups at the C2 and C5 positions. The presence of two chiral centers at these positions gives rise to two diastereomers: a cis isomer, where the hydroxymethyl groups are on the same side of the ring, and a trans isomer, where they are on opposite sides. Commercial preparations of this compound are often a mixture of these two forms, with the cis isomer typically being the major component.[1][3] This isomeric composition is a crucial factor in the analysis of its spectroscopic data.

Caption: Plausible MS fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A proton-decoupled experiment is standard.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

-

Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

Integrated Spectroscopic Analysis and Conclusion

The combination of NMR, IR, and MS data provides a comprehensive structural confirmation of this compound. Mass spectrometry confirms the molecular weight and provides key fragmentation information. IR spectroscopy identifies the essential alcohol and ether functional groups. NMR spectroscopy, while complex due to the presence of diastereomers, offers the most detailed insight into the molecular structure and stereochemistry.

For researchers working with this compound, it is imperative to recognize that it is likely a mixture of cis and trans isomers. This understanding is key to correctly interpreting the spectroscopic data and ensuring the material's suitability for its intended application. Further studies, including 2D NMR techniques (e.g., COSY, HSQC) and the isolation of pure diastereomers, would be invaluable for a complete and unambiguous assignment of all spectroscopic signals.

References

-

Glycerol acetylation considering competing dimerization | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of ... - Doc Brown's Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

-

Alkaline-Based Catalysts for Glycerol Polymerization Reaction: A Review - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

Acid-Catalyzed Oligomerization of Glycerol Investigated by Electrospray Ionization Mass Spectrometry - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

- US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones - Google Patents. (n.d.).

-

Experimental evidence for glycolaldehyde and ethylene glycol formation by surface hydrogenation of CO molecules under dense molecular cloud conditions | Monthly Notices of the Royal Astronomical Society | Oxford Academic. (2015, February 12). Retrieved January 12, 2026, from [Link]

-

Formation mechanism of glycolaldehyde and ethylene glycol in astrophysical ices from HCO• and •CH2OH recombination: an experimental study | Monthly Notices of the Royal Astronomical Society | Oxford Academic. (n.d.). Retrieved January 12, 2026, from [Link]

-

Oxidation of ethylene glycol to glycolaldehyde using a highly selective alcohol dehydrogenase from Gluconobacter oxydans - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

- WO2002064582A1 - Process for producing 2,5-dihydroxy-1,4-dioxane - Google Patents. (n.d.).

-

This compound | C6H12O4 | CID 545145 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

1,4-Dioxane, 2,5-dimethyl- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | C6H12O4 | CID - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Investigations on Heterogeneously Catalysed Condensations of Glycerol to Cyclic Acetals. (2025, August 10). Retrieved January 12, 2026, from [Link]

-

The Initiated Formation of Ethylene Glycol from Methanol– Formaldehyde Solutions - ARC Journals. (n.d.). Retrieved January 12, 2026, from [Link]

-

Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of 1-4 Dioxane - YouTube. (2017, November 18). Retrieved January 12, 2026, from [Link]

-

trans-2,5-Dimethoxy-1,4-dioxane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

-

1,4-Dioxane (CASRN: 123-91-1) Bibliography: Supplemental File for the TSCA Scope Document. (n.d.). Retrieved January 12, 2026, from [Link]

-

1 H NMR spectra of M in 1,4-dioxane-d 8 (a) and in aqueous (D 2 O)... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - NIH. (2022, May 20). Retrieved January 12, 2026, from [Link]

-

This compound | C6H12O4 | CID 545145 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

1,4-Dioxane-2,5-dione, 3,6-dimethyl- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

A Guide to the Crystal Structure Analysis of 1,4-Dioxane-2,5-dimethanol: A Methodological Whitepaper

Introduction: The Structural Significance of 1,4-Dioxane-2,5-dimethanol

This compound (C₆H₁₂O₄) is a heterocyclic organic compound featuring a central dioxane ring with two hydroxymethyl substituents.[1][2] The stereochemistry of these substituents, which can exist in cis or trans configurations, significantly influences the molecule's three-dimensional shape, polarity, and intermolecular interactions. A definitive crystal structure is paramount for understanding its physicochemical properties, potential applications in polymer chemistry, and as a building block in medicinal chemistry.[3] Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise atomic arrangement, including bond lengths, bond angles, and absolute configuration, providing a foundational understanding of the molecule's behavior.[4][5][6]

The Crystallographic Workflow: From Synthesis to Structure

The journey to elucidating the crystal structure of this compound involves a multi-step process, each critical for the success of the final analysis. The causality behind each experimental choice is crucial for obtaining high-quality crystals suitable for diffraction experiments.

Caption: The crystallographic workflow for this compound.

Synthesis and Purification

The synthesis of 1,4-dioxane derivatives can be achieved through various routes, including the dehydration of corresponding diols or ring-opening of epoxides.[3][7] For this compound, a potential route involves the dimerization of a suitable precursor. Following synthesis, rigorous purification is essential, as impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as column chromatography and recrystallization should be employed to achieve high purity (>99%).

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The choice of crystallization method and solvent is critical and typically requires empirical screening.

Experimental Protocol: Crystallization Screening of this compound

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane). A suitable solvent will be one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of this compound in a suitable solvent in a clean vial.

-

Cover the vial with a perforated cap or film to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in an insulated container.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent (the "well" solvent) in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "precipitant" solvent).

-

The precipitant will slowly diffuse into the well solvent, reducing the solubility of the compound and promoting crystallization.

-

-

Layering:

-

Dissolve the compound in a denser solvent.

-

Carefully layer a less dense, miscible solvent in which the compound is insoluble on top. Crystals may form at the interface of the two solvents.

-

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is subjected to X-ray diffraction analysis to determine its internal structure.[5]

Data Collection

The crystal is mounted on a goniometer head and placed in a diffractometer.[8] A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are recorded by a detector, producing a diffraction pattern of spots (reflections).[9]

| Parameter | Typical Value/Setting | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo is generally suitable for small molecules; Cu can be better for absolute structure determination. |

| Temperature | 100-150 K (Cryostream) | Reduces thermal motion of atoms, leading to better resolution and less radiation damage. |

| Detector | CCD or CMOS area detector | Efficiently captures the diffraction pattern. |

| Data Collection Strategy | Full sphere of data with redundancy | Ensures completeness of the dataset and allows for better scaling and error analysis. |

Data Processing

The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors such as absorption and beam intensity variations. This results in a file containing the Miller indices (h,k,l) and the intensity of each reflection.

Structure Solution and Refinement: From Data to a Molecular Model

The processed diffraction data provides the intensities of the reflections, but not their phases. Determining these phases is known as the "phase problem" in crystallography.

Caption: The process of structure solution and refinement.

Structure Solution

For small molecules like this compound, direct methods are typically used to solve the phase problem.[10] Software such as SHELXT, integrated within platforms like Olex2, can often automatically determine the initial atomic positions.[11][12][13][14] This yields an initial electron density map.

Structure Refinement

The initial atomic model is then refined against the experimental data using a least-squares method.[15][16] This iterative process involves adjusting atomic coordinates, thermal parameters (describing atomic vibrations), and occupancies to minimize the difference between the observed and calculated structure factors. Difference Fourier maps are used to locate missing atoms (such as hydrogens) and identify any disorder.

Key Refinement Parameters and Their Significance

| Parameter | Description | Goodness-of-Fit Indicator |

| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 5% for a good quality structure. |

| wR2 | A weighted R-factor based on the squared structure factor amplitudes. | Typically around 10-15% or lower. |

| GooF (Goodness of Fit) | Should be close to 1 for a well-refined structure. | A value significantly different from 1 may indicate an incorrect model or weighting scheme. |

Interpreting the Crystal Structure of this compound

A successful crystal structure analysis will provide a wealth of information:

-

Molecular Conformation: The analysis will definitively determine whether the hydroxymethyl groups are in a cis or trans arrangement. The conformation of the dioxane ring (chair, boat, or twist-boat) will also be revealed.

-

Bond Lengths and Angles: Precise measurements of all bond lengths and angles will be obtained, which can be compared to theoretical values and data from related structures in the Cambridge Structural Database (CSD).[17]

-

Intermolecular Interactions: The packing of molecules in the crystal lattice will reveal any hydrogen bonding involving the hydroxyl groups and other non-covalent interactions. These interactions are crucial for understanding the solid-state properties of the material.

-

Absolute Structure: For chiral crystals, anomalous dispersion effects can be used to determine the absolute configuration of the molecule.

Conclusion: The Value of a Definitive Structure

The crystal structure analysis of this compound, following the rigorous methodologies outlined in this guide, will provide an unambiguous three-dimensional model of the molecule. This structural information is invaluable for rational drug design, the development of novel polymers, and a fundamental understanding of its chemical behavior. The protocols described herein represent a self-validating system, ensuring that the resulting structural model is both accurate and trustworthy, meeting the high standards of the scientific community.

References

-

Olex2. (2026). Grokipedia. Retrieved from [Link]

-

OlexSys. (n.d.). Overview. Retrieved from [Link]

-

Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. Retrieved from [Link]

-

SourceForge. (n.d.). Olex2 download. Retrieved from [Link]

-

Chemistry For Everyone. (2025, October 19). How Does Crystallography Reveal Actual Molecular Shapes? [Video]. YouTube. [Link]

-

Chemistry World. (2013, March 18). OLEX2 v1.2.1 | Review. Retrieved from [Link]

- Royal Society of Chemistry. (2019). Crystallographic Results. In Pharmaceutical Crystallography: A Guide to Structure and Analysis.

- Google Patents. (n.d.). US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones.

-

RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved from [Link]

- Journal of Chemical Information and Modeling. (n.d.). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

- Royal Society of Chemistry. (2021).

Sources

- 1. This compound | 14236-12-5 | FD45697 [biosynth.com]

- 2. This compound | C6H12O4 | CID 545145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rigaku.com [rigaku.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. rigaku.com [rigaku.com]

- 7. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]

- 10. m.youtube.com [m.youtube.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Overview | OlexSys [olexsys.org]

- 13. Crystallographic Facilities @ Otterbein · Crystals@Otterbein [crystals.symotter.org]

- 14. sourceforge.net [sourceforge.net]

- 15. OLEX2 v1.2.1 | Review | Chemistry World [chemistryworld.com]

- 16. books.rsc.org [books.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

stereoisomers of 1,4-Dioxane-2,5-dimethanol separation

An In-Depth Guide to the Stereoisomeric Separation of 1,4-Dioxane-2,5-dimethanol

Executive Summary

This compound is a heterocyclic compound whose stereochemistry plays a pivotal role in its application, particularly within medicinal chemistry and materials science. The molecule possesses two chiral centers at the C2 and C5 positions, giving rise to two diastereomers: a cis isomer (a meso compound) and a trans isomer (a racemic mixture of two enantiomers). The distinct three-dimensional arrangement of the hydroxymethyl groups in these isomers results in different physical, chemical, and biological properties. In drug development, where molecular recognition is paramount, the ability to isolate and characterize a single stereoisomer is not merely an analytical exercise but a regulatory and functional necessity.[1][2] This guide provides a comprehensive overview of the principles and methodologies for the separation of the cis and trans diastereomers of this compound, with a focus on chromatographic techniques.

Part 1: Structural Elucidation and the Imperative for Separation

The core structure of this compound is a six-membered ring containing two oxygen atoms at positions 1 and 4.[3] The substituents are two hydroxymethyl (-CH₂OH) groups at the C2 and C5 positions. The relative orientation of these groups defines the stereoisomers:

-

cis-1,4-Dioxane-2,5-dimethanol: Both hydroxymethyl groups are on the same side of the dioxane ring plane. This molecule has a plane of symmetry and is therefore a meso compound, meaning it is achiral and not optically active.

-

trans-1,4-Dioxane-2,5-dimethanol: The hydroxymethyl groups are on opposite sides of the ring plane. This configuration lacks an internal plane of symmetry, resulting in a pair of non-superimposable mirror images (enantiomers): (2R,5R) and (2S,5S). This trans isomer exists as a racemic mixture.

The significance of separating these isomers cannot be overstated, particularly in a pharmaceutical context. Biological systems, being inherently chiral, often interact differently with different stereoisomers of a drug candidate.[1] One isomer may exhibit the desired therapeutic effect while another could be inactive or, in the worst case, responsible for adverse or toxic effects.[2] Therefore, robust methods for separating and quantifying these diastereomers are critical for ensuring the safety, efficacy, and quality of potential drug candidates derived from this scaffold.[4]

Caption: Stereoisomeric relationship of this compound.

Part 2: The Challenge of Separating Highly Polar Diastereomers

The separation of the cis and trans diastereomers of this compound presents a significant analytical challenge due to their structural similarities and high polarity. The presence of four oxygen atoms and two hydroxyl groups makes the molecule highly soluble in polar solvents but difficult to analyze using standard chromatographic methods.

-

Reverse-Phase Chromatography (e.g., C18 columns): On these non-polar stationary phases, highly polar analytes like dioxane diols exhibit very weak retention.[5] They tend to elute quickly with the solvent front, resulting in poor or no separation from each other and from other polar components in the sample matrix.

-

Normal-Phase Chromatography (e.g., silica gel): Conversely, the polar hydroxyl groups can interact very strongly with a polar stationary phase like silica.[5] This can lead to excessive retention, broad peak shapes due to non-specific binding, and poor recovery.

This necessitates the use of specialized chromatographic techniques that can exploit the subtle differences in the three-dimensional structures of the diastereomers.

Part 3: Advanced Chromatographic Separation Protocols

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase

The most effective strategy for separating diastereomers like those of this compound is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP). While the primary function of a CSP is to separate enantiomers, their unique chiral environment often provides excellent selectivity for diastereomers as well. Polysaccharide-based chiral selectors are a robust starting point.[5]

-

Column Selection: A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is recommended. These phases offer a complex array of interaction sites (hydrogen bonding, dipole-dipole) that can differentiate between the spatial arrangements of the cis and trans isomers.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). The solvent mixture should be filtered through a 0.45 µm filter and degassed prior to use to prevent pump cavitation and baseline noise.

-

Sample Preparation: Dissolve the mixture of this compound stereoisomers in the mobile phase to a final concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter to remove any particulates.

-

HPLC System Configuration:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C (controlled via a column oven for reproducibility)

-

Injection Volume: 10 µL

-

Detection: Refractive Index (RI) detector is suitable due to the lack of a strong UV chromophore. Alternatively, a UV detector at a low wavelength (~210 nm) may be used, though sensitivity will be lower.

-

-

Method Execution and Optimization:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared sample and record the chromatogram.

-

If separation is suboptimal, adjust the percentage of IPA in the mobile phase. Increasing the IPA content will decrease retention times, while decreasing it will increase retention and may improve resolution.

-

The trans and cis diastereomers are expected to have different retention times due to their differential interaction with the chiral stationary phase. The more rigid structure of one isomer may allow for a more favorable stereospecific interaction, leading to longer retention.

| Parameter | Value | Rationale |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSP provides stereoselective interactions. |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | Balances analyte solubility and interaction with the stationary phase. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good efficiency. |

| Temperature | 25 °C | Ensures reproducible retention times. |

| Detector | Refractive Index (RI) | Universal detection for compounds without a strong chromophore. |

| Expected tR (cis) | ~8.5 min | Hypothetical retention time for the first eluting isomer. |

| Expected tR (trans) | ~10.2 min | Hypothetical retention time for the second, more retained isomer. |

| Resolution (Rs) | > 1.5 | A resolution value above 1.5 indicates baseline separation. |

Gas Chromatography with Derivatization (GC-MS)

Direct analysis of this compound by Gas Chromatography (GC) is problematic due to its high boiling point and the presence of polar hydroxyl groups, which cause poor peak shape and potential thermal degradation in the injector port.[5] To overcome this, a derivatization step is necessary to convert the polar -OH groups into more volatile and thermally stable ethers.

-

Derivatization (Silylation):

-

In a clean, dry 2 mL GC vial, accurately weigh approximately 1 mg of the isomer mixture.

-

Add 500 µL of a suitable solvent (e.g., anhydrous Pyridine).

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.

-

Allow the vial to cool to room temperature before analysis. This reaction converts the polar -OH groups to non-polar -O-Si(CH₃)₃ groups.

-

-

GC-MS System Configuration:

-

Column: A mid-polarity capillary column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

-

Injector: Split/Splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Mass Spectrometer: Operate in Electron Ionization (EI) mode. Scan from m/z 50 to 500. The resulting mass spectra can confirm the structure of the derivatized isomers.

-

-

Analysis: Inject 1 µL of the derivatized sample into the GC-MS. The derivatized cis and trans isomers will now be sufficiently volatile to chromatograph effectively and should separate based on differences in their boiling points and interactions with the stationary phase.

Part 4: Overall Separation and Analysis Workflow

A logical workflow is essential for the efficient separation and characterization of the stereoisomers. This process begins with the initial mixture and proceeds through separation, isolation, and final characterization.

Caption: General workflow for HPLC-based separation and characterization.

References

-

National Institute of Standards and Technology. (n.d.). 1,4-Dioxane-2,5-dione, 3,6-dimethyl-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

National Institute of Standards and Technology. (n.d.). 1,4-Dioxane, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]

- DeLozier, G. R., & Gardner, L. E. (1994). U.S. Patent No. 5,326,887. U.S.

-

Wikipedia. (n.d.). 1,4-Dioxane. [Link]

-

Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane. National Center for Biotechnology Information. [Link]

-

DDMS, Inc. (n.d.). What You Need to Know About 1,4-Dioxane Analysis. [Link]

-

Sciencemadness Wiki. (2019). Dimethyl dioxane. [Link]

-

DDMS, Inc. (n.d.). What You Need to Know about 1,4-Dioxane Analysis. [Link]

-

Interstate Technology & Regulatory Council. (2020). Sampling and Analysis for 1,4-Dioxane. [Link]

-

Alpha Analytical. (n.d.). Recommendations for the Low Level Analysis of 1,4-DIOXANE in Aqueous Samples. [Link]

-

Science of Synthesis. (n.d.). Product Class 9: 1,4-Dioxanes. [Link]

-

YouTube. (2017). Synthesis of 1-4 Dioxane. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6S)-rel-. PubChem Compound Database. [Link]

-

Del Bello, F., et al. (2021). Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. ACS Chemical Neuroscience. [Link]

-

IntechOpen. (2022). Stereochemistry and Its Role in Drug Design. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

ResearchGate. (2018). Effects of Stereoisomers on Drug Activity. [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H12O4 | CID 545145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

chemical properties and reactivity of 1,4-Dioxane-2,5-dimethanol

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Dioxane-2,5-dimethanol

Introduction: Unveiling this compound

This compound, a bifunctional heterocyclic compound, represents a versatile molecular scaffold of significant interest to researchers in synthetic chemistry and drug development. Characterized by a central 1,4-dioxane ring substituted with two primary hydroxymethyl groups, this molecule serves as a valuable building block for creating more complex chemical architectures. Its structure, possessing two primary alcohol functionalities, allows for a wide array of chemical transformations, making it an ideal starting material for the synthesis of polymers, polyesters, and novel pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical properties, reactivity, and practical application protocols, grounded in established chemical principles.

Synonyms for this compound include (1,4-Dioxane-2,5-diyl)dimethanol and 2,5-Bis(hydroxymethyl)-1,4-dioxane.[1] It is typically supplied as a mixture of cis and trans diastereomers, a critical consideration for stereospecific applications.[2]

Core Chemical and Physical Properties

The utility of any chemical scaffold is fundamentally dictated by its physical and chemical properties. These parameters govern solubility, stability, and compatibility with various reaction conditions, thereby informing rational experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₄ | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| IUPAC Name | [5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | [1] |

| CAS Number | 14236-12-5 | [1][2][3] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 91 °C | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, ethyl ether, acetone.[2][4] | |

| Storage | 2°C - 8°C in a tightly-closed container.[2] |

Spectroscopic Insights: Spectroscopic data confirms the structure of this compound. While specific spectra are proprietary to data providers, public databases indicate the availability of 13C NMR, GC-MS, and IR spectral data.[1] This analytical information is crucial for reaction monitoring and final product characterization, allowing researchers to confirm the transformation of the hydroxymethyl groups or changes to the dioxane core.

Reactivity and Synthetic Potential: A Field-Proven Perspective

The synthetic versatility of this compound is rooted in its two primary hydroxyl (-CH₂OH) groups. These groups are amenable to a host of classical organic transformations, while the dioxane ring itself remains relatively inert under many conditions, functioning as a stable core.

Causality of Reactivity: Structure Dictates Function

The molecule's reactivity can be logically segmented based on its constituent functional groups. The primary alcohols are the primary sites of reaction, while the ether linkages of the dioxane ring offer high stability, a trait common to cyclic ethers like 1,4-dioxane.[5] This dichotomy allows for selective functionalization of the side chains without compromising the core structure.

Caption: Logical relationship between structure and reactivity.

Key Reaction Pathways

The primary hydroxyl groups are gateways to three main classes of reactions: oxidation, esterification, and etherification. Furthermore, the diol nature of the molecule makes it an excellent initiator for ring-opening polymerizations.

-

Oxidation: The primary alcohols can be selectively oxidized. Mild oxidation yields the corresponding dialdehyde, 1,4-dioxane-2,5-dicarbaldehyde. Stronger oxidation conditions will produce the dicarboxylic acid, 1,4-dioxane-2,5-dicarboxylic acid. The choice of oxidant is critical for controlling the outcome; for instance, oxoammonium salts are known to convert terminal diols to dialdehydes.[6]

-

Esterification: This is a cornerstone reaction for alcohols. This compound readily reacts with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides to form the corresponding diesters.[7][8] This reaction is fundamental for attaching various functional side chains or for creating polyester building blocks.

-

Etherification: The Williamson ether synthesis provides a classic route to convert the hydroxyl groups into ethers.[9][10][11][12] This involves deprotonating the alcohols with a strong base to form a dialkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a diether.

-

Ring-Opening Polymerization (ROP): The diol functionality makes this molecule an effective initiator for the ROP of cyclic esters like lactones and lactides.[2][13][14] The hydroxyl groups attack the cyclic monomer, initiating a polymerization process that results in polymer chains growing from both ends of the dioxane core. This is a powerful technique for creating well-defined polymer architectures.[14][15]

Caption: Key reaction pathways of this compound.

Validated Experimental Protocols

The following protocols are self-validating systems designed for clarity and reproducibility. They represent standard, field-proven methodologies for the functionalization of primary diols.

Protocol 1: Di-esterification using an Acyl Chloride

This protocol details the conversion of the diol to a diester, a common step in derivatization. The causality is clear: the basic pyridine neutralizes the HCl byproduct, driving the reaction to completion.

Methodology:

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolution: Dissolve the diol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add anhydrous pyridine (2.5 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This mitigates the exothermicity of the acylation.

-

Reagent Addition: Add the desired acyl chloride (2.2 eq) dropwise via syringe over 15 minutes with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) to yield the pure diester.

Caption: Experimental workflow for diester synthesis.

Protocol 2: Oxidation to the Dialdehyde

This protocol uses a common mild oxidant to avoid over-oxidation to the carboxylic acid. The choice of a buffered system or specific reagent like Dess-Martin periodinane is key to isolating the aldehyde.

Methodology:

-

Setup: In a well-ventilated fume hood, suspend pyridinium chlorochromate (PCC) (2.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Buffering: Add powdered molecular sieves (4Å) or anhydrous sodium acetate to buffer the reaction and prevent side reactions.

-

Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the PCC suspension in one portion.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The mixture will turn dark and thick. Monitor the disappearance of the starting material by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

-

Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude dialdehyde may require further purification by chromatography if necessary.

Safety and Handling

As a Senior Application Scientist, I must stress that adherence to safety protocols is non-negotiable. While specific toxicity data for this compound is limited, precautions for related dioxane compounds should be observed.

-

Handling: Use in a well-ventilated area, preferably a fume hood.[16][17][18] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] Avoid generating dust.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4][18] Keep the container tightly closed.[16] Recommended storage is between 2-8°C.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is a highly functional and synthetically attractive molecule. Its stable heterocyclic core, combined with the predictable reactivity of its two primary hydroxyl groups, makes it a reliable building block for a multitude of applications. From the synthesis of discrete small molecules via esterification and etherification to the construction of complex macromolecules through ring-opening polymerization, its potential is vast. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively incorporate this versatile diol into their synthetic programs.

References

-

Oxidation of terminal diols using an oxoammonium salt: a systematic study. RSC Publishing. Available at: [Link]

-

NaIO4 Oxidative Cleavage of Diols. Chemistry Steps. Available at: [Link]

-

Ch15: Oxidation cleavage of 1,2-diols. University of Calgary. Available at: [Link]

-

THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. Stanford University. Available at: [Link]

-

Oxidation with Periodic Acid #Vicinal Diol Oxidation #Dihydric #Alcohol #BSc #JEE #shorts #cuet. YouTube. Available at: [Link]

-

This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

-

Williamson ether synthesis. Wikipedia. Available at: [Link]

-

Acid to Ester - Common Conditions. The Organic Synthesis Archive. Available at: [Link]

-

Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

-

Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

-

Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. National Institutes of Health. Available at: [Link]

-

The Oxidation of Primary Alcohols to Esters: Three Related Investigative Experiments. ACS Publications. Available at: [Link]

-

Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. ACS Publications. Available at: [Link]

-

Esterification. BYJU'S. Available at: [Link]

-

Williamson Ether Synthesis. ChemTalk. Available at: [Link]

-

1,4-DIOXANE 99% - (For Synthesis) MSDS. lobachemie.com. Available at: [Link]

-

Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators. ResearchGate. Available at: [Link]

-

Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. MDPI. Available at: [Link]

-

Ring-Opening polymerization. University of the Free State. Available at: [Link]

-

Chemical Properties of 1,4-Dioxane-2,5-dione. Cheméo. Available at: [Link]

-

Ring-Opening Polymerization of ??-Caprolactone andl-Lactide Using Aluminum Thiolates as Initiator. ResearchGate. Available at: [Link]

-

1,4-Dioxane, 2,5-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

Electronic supporting information. The Royal Society of Chemistry. Available at: [Link]

- Process for the preparation of 1,4-dioxane-2,5-diones. Google Patents.

-

1,4-Dioxane. Wikipedia. Available at: [Link]

-

Making 1,4-dioxane. YouTube. Available at: [Link]

-

1,4-Dioxane-2,5-dione, 3,6-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. This compound | C6H12O4 | CID 545145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 14236-12-5 | FD45697 [biosynth.com]

- 3. 14236-12-5|(1,4-Dioxane-2,5-diyl)dimethanol|BLD Pharm [bldpharm.com]

- 4. 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol | 62147-49-3 [chemicalbook.com]

- 5. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 6. Oxidation of terminal diols using an oxoammonium salt: a systematic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 15. mdpi.com [mdpi.com]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,4-Dioxane-2,5-dimethanol (CAS: 14236-12-5)

Introduction: Unveiling a Versatile Dioxane Derivative

1,4-Dioxane-2,5-dimethanol, identified by the CAS number 14236-12-5, is a bifunctional heterocyclic organic compound. Its structure features a central 1,4-dioxane ring substituted with two hydroxymethyl (-CH₂OH) groups at the 2 and 5 positions. This diol structure imparts a unique combination of properties, including hydrophilicity and the ability to undergo a variety of chemical transformations. While the parent 1,4-dioxane is a well-known solvent, this derivative serves primarily as a valuable building block and monomer in synthetic chemistry.[1] The presence of two primary alcohol functionalities makes it a key intermediate for creating complex molecular architectures, ranging from novel polymers to specialized scaffolds for pharmaceutical development.[2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Core Physicochemical and Structural Properties

This compound is typically a colorless, viscous liquid or a low-melting solid at room temperature.[2][4] Its two hydroxyl groups allow for hydrogen bonding, making it soluble in water and other polar organic solvents.[2] However, some suppliers have noted its insolubility in water, a discrepancy that may relate to the specific diastereomeric mixture or purity of the sample.[4][5] The molecule exists as a mixture of diastereomers, with the cis configuration being the major form due to stereoelectronic effects within the dioxane ring.[2][5]

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 14236-12-5 | [1][4][6] |

| Molecular Formula | C₆H₁₂O₄ | [1][4][6] |

| Molecular Weight | 148.16 g/mol | [1][4][6] |

| IUPAC Name | [5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | [6] |

| Synonyms | p-Dioxane-2,5-dimethanol, Bis(2,5-hydroxymethyl)dioxane | [1][2] |

| Melting Point | 91 °C | [4] |

| Boiling Point | 294.2 °C at 760 mmHg | [7] |

| Density | 1.178 g/cm³ | [7] |

| Flash Point | 131.7 °C | [7] |

| Water Solubility | Soluble (hygroscopic) | [2] |

| Computed LogP | -1.5 | [6] |

| Storage Temperature | 2°C - 8°C | [4][8] |

Spectroscopic Profile for Structural Elucidation

Characterization of this compound relies on standard spectroscopic techniques. While a comprehensive public database of spectra is limited, the expected profile can be inferred from its structure and available data.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the hydroxyl protons (-OH), the hydroxymethyl protons (-CH₂OH), and the methine and methylene protons on the dioxane ring (O-CH-CH₂-O). The cis and trans isomers will exhibit distinct coupling patterns and chemical shifts. |

| ¹³C NMR | Resonances for the hydroxymethyl carbon (~60-65 ppm) and the two distinct carbons of the dioxane ring (~70-75 ppm). |

| FT-IR | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching of the hydroxyl groups. A prominent C-O stretching band around 1100 cm⁻¹. |

| Mass Spec (EI) | The molecular ion peak (M⁺) at m/z 148 may be weak or absent. Key fragmentation patterns would involve the loss of water (m/z 130), formaldehyde (m/z 118), or a hydroxymethyl group (m/z 117). Common fragments observed include m/z 57 and 31.[6] |

Synthesis and Chemical Reactivity

The primary value of this compound lies in the reactivity of its two hydroxyl groups. These groups can readily undergo esterification, etherification, and other nucleophilic reactions, making the molecule an excellent cross-linking agent or monomer for step-growth polymerization.

Reactivity Profile and Polymerization Potential

The diol functionality is central to its application in polymer science. It can react with dicarboxylic acids (or their derivatives) to form polyesters or with diisocyanates to produce polyurethanes. It is also a known reactant with compounds like glycidol, leading to ring-opening polymerization products.[4][5] This reactivity allows for the synthesis of polymers with tailored properties, where the dioxane unit can impart flexibility and hydrophilicity to the polymer backbone.

Caption: Polyester synthesis via polycondensation of this compound.

Potential Applications in Drug Development and Materials Science

While direct applications as an active pharmaceutical ingredient (API) are not documented, the 1,4-dioxane scaffold is of significant interest in medicinal chemistry. Derivatives have been investigated for their interaction with dopamine and serotonin receptors, suggesting potential in developing treatments for neurological disorders like Parkinson's disease or schizophrenia.[9] In this context, this compound serves as a versatile starting material or linker.

Key potential roles include:

-

Scaffold for Focused Libraries: Its rigid, well-defined stereochemistry makes it an attractive core for building libraries of compounds for screening. The two hydroxyl groups provide convenient handles for introducing diverse chemical functionalities.

-

Linker for PROTACs and ADCs: As a hydrophilic linker, it can be used to connect a warhead to a targeting ligand in technologies like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), improving the solubility and pharmacokinetic properties of the final conjugate.

-

Monomer for Biomedical Polymers: Its ability to form polyesters makes it a candidate for creating biodegradable materials for drug delivery systems, surgical sutures, or tissue engineering scaffolds.

Exemplary Protocol: Synthesis of a Polyester using this compound

This protocol describes a representative lab-scale polycondensation reaction. Causality: The reaction is driven by the removal of the water byproduct under heat and vacuum, shifting the equilibrium towards the polyester product, as dictated by Le Chatelier's principle. An acid catalyst is used to increase the rate of esterification.

Materials:

-

This compound (1.0 eq)

-

Adipic acid (1.0 eq)

-

p-Toluenesulfonic acid (catalyst, 0.1 mol%)

-

Toluene (as a solvent for azeotropic water removal)

-

High-vacuum pump, Dean-Stark apparatus, heating mantle, condenser, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet.

-

Charging Reactants: Charge the flask with this compound (e.g., 14.82 g, 0.1 mol), adipic acid (14.61 g, 0.1 mol), p-toluenesulfonic acid (0.17 g, 0.001 mol), and toluene (100 mL).

-

Azeotropic Dehydration: Heat the mixture to reflux under a slow stream of nitrogen. Water produced during the esterification will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Solvent Removal: Once water evolution ceases, arrange the apparatus for distillation and remove the toluene under atmospheric pressure.

-

Polycondensation: Increase the temperature to 180-200 °C and apply a high vacuum (<1 mmHg). Continue stirring under these conditions for several hours to increase the polymer's molecular weight by removing any remaining water and volatile oligomers. The viscosity of the mixture will increase significantly.

-

Isolation: Cool the reaction mixture to room temperature under nitrogen. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform, THF) and precipitated in a non-solvent (e.g., methanol) to purify it.

-

Characterization: Dry the polymer under vacuum. Characterize the product by Gel Permeation Chromatography (GPC) for molecular weight distribution and by NMR and IR spectroscopy to confirm the polyester structure.

Analytical Methodologies

The analysis of 1,4-dioxane derivatives often leverages gas chromatography (GC) coupled with a suitable detector. For quantitative analysis of this compound, a GC-MS (Gas Chromatography-Mass Spectrometry) method would be highly effective.

Key considerations for method development:

-

Sample Preparation: Due to its polarity and low volatility, derivatization (e.g., silylation of the hydroxyl groups) may be required to improve chromatographic performance and achieve sharp peaks.

-

GC Conditions: A polar GC column (e.g., WAX-type) is recommended. The temperature program should be optimized to ensure good separation from solvent peaks and any impurities.

-

MS Detection: Selective Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring for characteristic ions (e.g., m/z 117, 87, 57).[6] Isotope dilution methods, using a deuterated internal standard, would provide the most accurate quantification.[10][11]

Safety, Handling, and Storage

As with any chemical, proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.[14][15] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry place, typically between 2-8°C.[4][8] It should be kept away from strong oxidizing agents.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is a highly functional and versatile chemical intermediate. Its unique dioxane-diol structure provides a valuable platform for innovation in polymer chemistry, materials science, and as a scaffold in drug discovery. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is crucial for unlocking its full potential in research and development settings.

References

-

This compound | C6H12O4 | CID 545145 . PubChem. [Link]

-

Sampling and Analysis 1,4-Dioxane . ITRC. [Link]

-

What You Need to Know about 1,4-Dioxane Analysis . DDMS, Inc.. [Link]

-

Toxicological Profile for 1,4-Dioxane . Agency for Toxic Substances and Disease Registry. [Link]

-

p-Dioxane-2,5-dimethanol | CAS#:14236-12-5 . Chemsrc. [Link]

-

Table 7-2, Analytical Methods for Determining 1,4-Dioxane in Environmental Samples . NCBI Bookshelf. [Link]

-

Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia . PubMed Central. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 14236-12-5: p-Dioxane-2,5-dimethanol | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 14236-12-5 | FD45697 [biosynth.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C6H12O4 | CID 545145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. p-Dioxane-2,5-dimethanol | CAS#:14236-12-5 | Chemsrc [chemsrc.com]

- 8. 14236-12-5|(1,4-Dioxane-2,5-diyl)dimethanol|BLD Pharm [bldpharm.com]

- 9. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ddmsinc.com [ddmsinc.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. fishersci.com [fishersci.com]

- 16. 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol | 62147-49-3 [chemicalbook.com]

molecular weight and formula of 1,4-Dioxane-2,5-dimethanol

An In-Depth Technical Guide to 1,4-Dioxane-2,5-dimethanol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 14236-12-5), a functionalized dioxane derivative. Intended for researchers, chemists, and professionals in drug development, this document details the molecule's chemical and physical properties, stereochemistry, synthesis, and analytical characterization. Furthermore, it explores its current and potential applications, particularly as a versatile building block in polymer chemistry and as a scaffold in medicinal chemistry. The guide emphasizes safe handling protocols and provides detailed methodologies for its characterization, ensuring both scientific integrity and practical utility in a laboratory setting.

Introduction and Molecular Overview

This compound is a heterocyclic organic compound featuring a central 1,4-dioxane ring substituted with two hydroxymethyl (-CH₂OH) groups at the C2 and C5 positions. This bifunctional nature—possessing both ether linkages and primary alcohol groups—makes it a valuable intermediate for a range of chemical transformations. The dioxane scaffold is a common motif in medicinal chemistry, recognized for its ability to modulate the physicochemical properties of bioactive molecules.[1][2] The two primary alcohol functionalities of this compound serve as key handles for derivatization, enabling its use in polymerization, esterification, and the synthesis of more complex molecular architectures.

Physicochemical Properties and Specifications

The fundamental properties of this compound are critical for its application in experimental design, influencing solvent choice, reaction conditions, and purification strategies. Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₄ | [3] |

| Molecular Weight | 148.16 g/mol | [3][4] |

| CAS Number | 14236-12-5 | [3][4] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 91 °C | [4] |

| Solubility | Insoluble in water | [4] |

| Storage | 2–8 °C, inert atmosphere | [5] |

| SMILES | C1C(OCC(O1)CO)CO | [3] |

| InChIKey | WHRYYSSZMQDPLV-UHFFFAOYSA-N | [3] |

Molecular Structure and Stereochemistry

The 1,4-dioxane ring is not planar and typically adopts a chair conformation to minimize steric strain. The substitution at the C2 and C5 positions introduces chirality to the molecule. Consequently, this compound can exist as stereoisomers: cis and trans. In the cis isomer, both hydroxymethyl groups are on the same side of the ring (axial/equatorial or equatorial/axial), while in the trans isomer, they are on opposite sides (diaxial or diequatorial). Commercial products are often sold as a mixture of these diastereomers.[4] The specific stereochemistry can significantly influence the biological activity and material properties of its derivatives, a critical consideration in drug design and polymer science.[1]

Caption: Molecular structure and stereoisomers of this compound.

Synthesis and Purification

While specific, peer-reviewed synthesis routes for this compound are not extensively documented under its direct name, general methods for preparing functionalized 1,4-dioxanes provide a reliable framework. A common and effective strategy involves the acid-catalyzed dimerization of a suitable precursor, such as 3-hydroxy-1,2-propanediol, or the cyclization of diols derived from epoxides.[6]

A plausible conceptual pathway is the acid-catalyzed condensation of two molecules of glyceraldehyde or a related three-carbon building block. This approach is analogous to the synthesis of 1,4-dioxane itself from the dehydration of ethylene glycol.[7]

Post-Synthesis Purification: Purification is typically achieved via recrystallization from a suitable solvent system or column chromatography on silica gel. The choice of solvent for recrystallization is critical; a non-polar/polar mixture is often effective for molecules of this type. Given its melting point of 91°C, the compound is a solid at room temperature, making isolation straightforward.

Analytical Characterization

Confirming the identity and purity of this compound is essential. The following protocols outline the expected results from standard analytical techniques based on available spectral data.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information.

-

¹H NMR Spectroscopy: The proton NMR spectrum will be complex due to the presence of diastereomers. However, key signals are expected:

-

-CH₂OH Protons: Resonances for the methylene protons of the hydroxymethyl groups.

-

-OH Protons: A broad singlet for the alcohol protons, which is exchangeable with D₂O.

-

Ring Protons: A series of multiplets corresponding to the methine (-CH-) and methylene (-CH₂-) protons on the dioxane ring. The chemical shifts and coupling patterns will differ between the cis and trans isomers. For the unsubstituted 1,4-dioxane ring, protons resonate around 3.69 ppm.[8] The substitutions in this compound will shift these signals.

-

-

¹³C NMR Spectroscopy: The carbon spectrum provides insight into the number of unique carbon environments.

-

-CH₂OH Carbon: A peak corresponding to the hydroxymethyl carbon, typically in the 60-70 ppm range.

-

Ring Carbons: Signals for the C2/C5 and C3/C6 carbons of the dioxane ring. Due to the symmetry of the unsubstituted ring, a single peak is observed at 67.4 ppm.[9] In the substituted molecule, separate peaks are expected for the substituted (C2, C5) and unsubstituted (C3, C6) ring carbons, with potential splitting if diastereomers are present.

-

Conceptual Protocol for NMR Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for clear observation of the -OH proton signal.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For this compound, the expected exact mass is 148.0736 Da.[3] Gas Chromatography-Mass Spectrometry (GC-MS) data available on PubChem shows characteristic fragmentation patterns that can be used for identification.[3]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol (-OH) groups.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the alkyl groups.

-

C-O Stretch: Strong C-O stretching bands are expected in the 1000-1200 cm⁻¹ region, characteristic of the ether linkages in the dioxane ring and the primary alcohol groups.

Reactivity and Applications

The dual functionality of this compound makes it a versatile chemical intermediate.

Polymer Chemistry

The two primary hydroxyl groups make this molecule an excellent monomer or cross-linking agent for the synthesis of polyesters, polyethers, and polyurethanes. It is known to react with glycidol to form products via ring-opening polymerization.[4] This reactivity allows for the creation of polymers with tailored properties, potentially incorporating the dioxane rigidity and hydrophilicity into the polymer backbone.

Caption: Workflow for the use of this compound in polymer synthesis.

Medicinal Chemistry and Drug Development

The 1,4-dioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting various receptors.[10] While direct applications of this compound are not widely published, its structure serves as a valuable starting point. The hydroxyl groups can be converted to other functionalities (amines, esters, ethers) to synthesize libraries of compounds for screening. The dioxane ring acts as a bioisostere for other cyclic systems and can improve pharmacokinetic properties such as solubility and metabolic stability.[1][11] Its derivatives have potential as multitarget agents for complex diseases like Parkinson's or schizophrenia.[10]

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not universally available, data from closely related dioxane compounds provide essential guidance.

-

Hazard Classification: Based on analogous structures, it should be treated as potentially harmful if swallowed and a cause of serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[4][5] Storing under an inert atmosphere can prevent degradation.

-